alpha-(3-Nitro-P-tolylimino)-O-cresol

Description

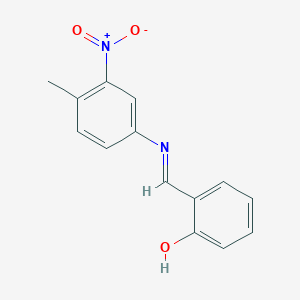

α-(3-Nitro-p-tolylimino)-o-cresol (C₁₃H₁₀N₂O₃) is a nitro-substituted phenolic compound structurally characterized by an imino group (-N=) bridging a 3-nitro-p-tolyl moiety and an o-cresol (2-methylphenol) group . This compound is part of a broader class of aromatic imine derivatives, which are of interest in organic synthesis, environmental chemistry, and materials science. Limited direct data on this compound exist, but insights can be inferred from studies on analogous cresols and imino-phenolic derivatives.

Properties

CAS No. |

33821-30-6 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-[(4-methyl-3-nitrophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12N2O3/c1-10-6-7-12(8-13(10)16(18)19)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

InChI Key |

WRWQKZQDOQONHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Nitro-P-tolylimino)-O-cresol typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the imino and cresol groups. Common reagents used in the synthesis may include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Nitro-P-tolylimino)-O-cresol can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(3-Nitro-P-tolylimino)-O-cresol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the imino and cresol groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of α-(3-Nitro-p-tolylimino)-o-cresol and Analogues

- Heat Capacity: o-Cresol exhibits higher liquid-phase heat capacity (229.75 J/mol/K) than anisole (199 J/mol/K) due to hydrogen bonding . The nitro group in α-(3-Nitro-p-tolylimino)-o-cresol likely further increases polarity and heat capacity compared to non-nitro analogues.

Environmental Degradation and Biotoxicity

Table 2: Degradation Efficiency of Cresols by Microalgae

- Degradation Order: In mixed systems, o-cresol is degraded faster than phenol and p-cresol (o-cresol > phenol > p-cresol) due to methyl group positioning affecting enzymatic accessibility .

- Toxicity: o-Cresol is more toxic than p-cresol and phenol, with higher inhibitory effects on seed germination (e.g., mustard seeds at 1500 mg/L) and microbial communities . The nitro group in α-(3-Nitro-p-tolylimino)-o-cresol may exacerbate toxicity, though direct data are lacking.

Extraction and Solubility

Table 3: Solvent Extraction Efficiency for Cresols from Coal Tar

| Compound | Solvent (Methanol) | Optimal Temp (K) | Mixing Speed (rpm) | Yield (%) |

|---|---|---|---|---|

| o-Cresol | Methanol | 306 | 35 | 85–90 |

| p-Cresol | Methanol | 306 | 35 | 80–85 |

| Phenol | Methanol | 306 | 35 | 90–95 |

- Ionic liquids like [1P1Mpip][NTf₂] show higher extraction efficiency for chlorophenols and phenol than for o-cresol, suggesting α-(3-Nitro-p-tolylimino)-o-cresol may require specialized solvents due to nitro group polarity .

Microbial Interactions

- Biodegradation Pathways: Pseudomonas species metabolize o-cresol via 3-methylcatechol intermediates, while p-cresol degradation involves 4-methylcatechol . Nitro-substituted derivatives like α-(3-Nitro-p-tolylimino)-o-cresol may resist microbial breakdown due to nitro group steric and electronic effects.

- Soil Microbiota : o-Cresol at 50 mg/kg soil reduces fungal counts by 76% but stimulates Pseudomonas sp. . Similar trends are expected for nitro-cresols, though persistence may be higher.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.